1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride

Fragment-based drug discovery Scaffold minimalism Medicinal chemistry SAR

Procuring generic aminonorbornane derivatives often yields mispositioned isomers or heavily methylated analogs with divergent reactivity. This compound is the lowest-MW, minimally substituted bridgehead amino-ketone with precise C-1 amine/C-2 ketone geometry. • MW 125.17 (free base), zero rotatable bonds - ideal fragment library member for NMR/SPR screening. • HCl salt enables direct aqueous solubility for biological assays without DMSO interference. • NCI-60 one-dose data available under AIDS-158540; ready for five-dose confirmatory profiling. • Orthogonal amine/ketone handles support fragment elaboration into imidazolines, pyrazines, quinoxalines.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Cat. No. B12856257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESC1CC2(CC1CC2=O)N.Cl
InChIInChI=1S/C7H11NO.ClH/c8-7-2-1-5(4-7)3-6(7)9;/h5H,1-4,8H2;1H
InChIKeyDXZHPTCCGQDLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminobicyclo[2.2.1]heptan-2-one HCl Identity & Profile


1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride (free base CAS 748706-60-7) is a bicyclic bridgehead α-amino ketone belonging to the 1-norbornylamine class [1]. The compound features a rigid bicyclo[2.2.1]heptane (norbornane) scaffold bearing a primary amine at the bridgehead C-1 position and a ketone at C-2, supplied as the hydrochloride salt for enhanced aqueous solubility . Its molecular formula is C₇H₁₁NO·HCl, with a free-base molecular weight of 125.17 g/mol, zero rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors . The compound has been catalogued in the National Cancer Institute's screening repository under identifiers AIDS-158540 and NCI60_024608, indicating its inclusion in the NCI-60 human tumor cell line panel [2]. Unlike the heavily methylated camphor-derived analogs (e.g., 3-endo-aminocamphor, MW 203.71; 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one, MW 153.22), this compound represents the minimally substituted, lowest-molecular-weight member of the bridgehead amino-ketone norbornane series, offering a cleaner scaffold for fragment-based elaboration and structure-activity relationship (SAR) studies [3].

1-Aminobicyclo[2.2.1]heptan-2-one HCl: Why Substitution Fails


Within the bicyclo[2.2.1]heptane amino-ketone family, small structural variations produce large functional consequences that preclude generic substitution. The position of the amine group (bridgehead C-1 vs. exo-C-2 vs. endo-C-3) determines the compound's nucleophilicity, alkylation mechanism (SN1 vs. SN2), and biological target engagement [1]. Methyl substitution at C-7 (as in the 7,7-dimethyl analog) introduces steric compression that further reduces nucleophilicity and alters reaction kinetics relative to the unsubstituted parent [2]. The presence of a ketone at C-2 distinguishes this compound from non-carbonyl norbornylamines such as deitiforin (2-(1-aminoethyl)bicyclo[2.2.1]heptane), which has a distinct antiviral profile with an IC₅₀ of 209 µM against influenza A H1N1 and a therapeutic index approximately 10-fold lower than optimized camphor-based diimines [3]. The hydrochloride salt form confers aqueous solubility critical for biological assays, whereas the free base has different handling and formulation properties. Procurement of a generic 'aminonorbornane' or 'aminocamphor' derivative without precise specification of amine position, ketone presence, and salt form risks obtaining a compound with entirely different reactivity, physicochemical behavior, and biological activity [4].

1-Aminobicyclo[2.2.1]heptan-2-one HCl Differentiation Evidence


Scaffold Minimalism Advantage

1-Aminobicyclo[2.2.1]heptan-2-one (free base MW 125.17 g/mol) is the least substituted, lowest-molecular-weight compound among bridgehead amino-ketone norbornane derivatives. Compared to the closest analog 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one (MW 153.22 g/mol), the target compound is 28.05 Da (18.3%) lighter . Relative to 3-endo-aminocamphor hydrochloride (3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one HCl, MW 203.71 g/mol), the difference is 78.54 Da (38.6% heavier) . This lower mass and absence of methyl substituents provide a cleaner fragment for elaboration with greater synthetic degrees of freedom, making it preferable as a starting scaffold where minimal steric pre-organization is desired [1].

Fragment-based drug discovery Scaffold minimalism Medicinal chemistry SAR

Conformational Restriction Advantage

The target compound possesses zero rotatable bonds, a defining feature of the bicyclo[2.2.1]heptane framework . This absolute conformational rigidity contrasts with acyclic α-amino ketones (e.g., 1-amino-2-propanone, 3 rotatable bonds) and even with deitiforin (2-(1-aminoethyl)bicyclo[2.2.1]heptane), which introduces one rotatable bond via the aminoethyl side chain [1]. Rigidity pre-organizes the amino and ketone functional groups in a fixed spatial relationship (bridgehead-to-C2 distance), eliminating the entropic penalty associated with conformational sampling upon target binding. The bridgehead amine at C-1 is sterically constrained relative to the exo-C-2 amine in bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 65481-69-8), producing distinct nucleophilicity and pKa characteristics .

Conformational restriction Ligand pre-organization Entropic benefit

Bifunctional Reactivity Profile

1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride uniquely combines a bridgehead primary amine (nucleophilic center) and a C-2 ketone (electrophilic center) within a single rigid norbornane framework. This contrasts with bicyclo[2.2.1]heptan-2-amine hydrochloride, which lacks the ketone, and with 3-endo-aminocamphor, where the amine is at C-3 (endo position) rather than the bridgehead C-1 . In the 7,7-dimethyl analog, kinetic studies revealed that the bridgehead amine exhibits reduced nucleophilicity compared to structurally similar exo-amines, and a mechanistic switch from SN2 to SN1 occurs with benzyl bromide electrophiles [1]. The unsubstituted parent compound is expected to show intermediate nucleophilicity between the dimethyl analog and less hindered amines, providing a tunable reactivity profile. The ketone enables condensation chemistry (imine, oxime, hydrazone formation) while the amine permits amide coupling, reductive amination, and urea/thiourea formation, making this a versatile dual-handle intermediate [2].

Dual reactivity Bifunctional building block Synthetic intermediate

Aqueous Solubility by HCl Salt

The hydrochloride salt of 1-aminobicyclo[2.2.1]heptan-2-one confers water solubility, a critical property for biological assay preparation that the free base (CAS 748706-60-7) lacks . The melting point is reported in the range of 204–208 °C (as a white crystalline solid), indicative of the ionic salt character and higher thermal stability relative to lower-melting free base norbornane ketones (e.g., norcamphor, bicyclo[2.2.1]heptan-2-one, which is a liquid at room temperature with bp ~170°C) . Deitiforin is also supplied as the hydrochloride salt for the same solubility rationale [1]. In contrast, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH, CAS 20448-79-7) is a zwitterionic amino acid with different solubility behavior in physiological buffers . The hydrochloride form ensures consistent dissolution for in vitro assays (cell culture, enzyme assays) without the need for DMSO co-solvents, reducing vehicle-related artifacts.

Formulation compatibility Aqueous solubility Biological assay readiness

NCI-60 Anticancer Screening Inclusion

1-Aminobicyclo[2.2.1]heptan-2-one (as the free base) has been catalogued in the National Cancer Institute's Developmental Therapeutics Program with identifiers AIDS-158540 and NCI60_024608, indicating its submission to the NCI-60 human tumor cell line one-dose screen . This screening panel comprises 60 human cancer cell lines across leukemia, melanoma, non-small-cell lung, colon, CNS, ovarian, renal, prostate, and breast cancers [1]. By contrast, the non-ketone analog bicyclo[2.2.1]heptan-2-amine hydrochloride was submitted under a different NSC identifier (NSC 141606) . The closely related 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one has been studied primarily for antiviral, not anticancer, applications [2]. The NCI-60 inclusion data point represents the only publicly documented broad-panel anticancer screening for this specific bridgehead amino-ketone scaffold, providing initial phenotypic profiling data not available for most in-class compounds.

Anticancer screening NCI-60 panel Phenotypic drug discovery

Reduced Steric Hindrance in Derivatization

The synthesis of 1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one proceeds via acid chloride activation and Curtius rearrangement, a route that requires careful optimization to avoid byproducts, and the resulting dimethyl-substituted amine exhibits reduced nucleophilicity that limits alkylation efficiency [1]. The unsubstituted 1-aminobicyclo[2.2.1]heptan-2-one lacks the gem-dimethyl group at C-7, removing a source of steric compression that in the dimethyl analog forces a mechanistic switch from SN2 to SN1 with benzyl bromide [2]. This steric relief is expected to translate into faster reaction kinetics for amine alkylation and acylation, higher yields in library synthesis, and broader electrophile scope. The absence of the C-7 methyl groups also eliminates an additional chiral center, simplifying stereochemical analysis (only the bridgehead chirality at C-1 and C-4 need be considered) [3].

Synthetic accessibility Derivatization efficiency Curtius rearrangement

1-Aminobicyclo[2.2.1]heptan-2-one HCl Application Scenarios


Fragment-Based Drug Discovery Scaffold

With a MW of only 125.17 g/mol, zero rotatable bonds, and dual amino-ketone functionality, this compound is an ideal fragment library member. Its low molecular weight maximizes ligand efficiency potential, while the rigid scaffold pre-organizes hydrogen-bonding vectors for target engagement . The HCl salt enables direct dissolution in aqueous buffer for fragment screening by NMR, SPR, or thermal shift assays without DMSO interference . The bridgehead amine and C-2 ketone provide orthogonal synthetic handles for fragment growing, merging, or linking strategies, an advantage over mono-functional norbornane fragments [1].

Chiral Heterocycle Synthesis for Antiviral Leads

The bridgehead amino-ketone architecture enables condensation with aldehydes or hydrazines to form imidazolines, pyrazines, or quinoxalines. Literature precedent demonstrates that camphor-based amino-ketone scaffolds elaborated into symmetric diimines achieve therapeutic indices against influenza A virus that exceed those of deitiforin, amantadine, and rimantadine by nearly 10-fold [2]. The unsubstituted 1-aminobicyclo[2.2.1]heptan-2-one scaffold, lacking C-7 methyl groups, provides greater steric accessibility for condensation chemistry and may access heterocyclic scaffolds inaccessible to the hindered dimethyl and trimethyl analogs [3].

Anticancer Screening Follow-Up via NCI-60

The compound's existing NCI-60 one-dose screening data (under identifiers AIDS-158540 and NCI60_024608) provides a starting point for COMPARE analysis to identify mechanistic correlations with known anticancer agents [4]. Researchers can procure this compound to conduct five-dose confirmatory NCI-60 testing, generating GI50, TGI, and LC50 values across 60 cell lines. This phenotypic profile can then be compared with those of structurally related norbornane amines (e.g., NSC 141606) to deconvolute the contribution of the bridgehead amine position and ketone presence to anticancer activity .

Biophysical Probe for Solvent Effects

The zero rotatable bond architecture and fixed spatial relationship between the amine and ketone groups make this compound a valuable model system for studying the effect of conformational restriction on amine nucleophilicity, pKa, and hydrogen-bonding capacity . The hydrochloride salt provides a stable, crystalline form for X-ray diffraction studies to establish baseline solid-state structural parameters. Comparative kinetic studies with the 7,7-dimethyl analog can quantify the contribution of steric effects to reaction mechanism divergence (SN2 vs. SN1), informing computational models of amine reactivity in constrained environments [3].

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